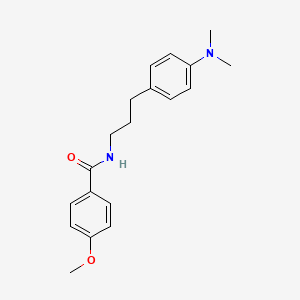

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide

描述

属性

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-21(2)17-10-6-15(7-11-17)5-4-14-20-19(22)16-8-12-18(23-3)13-9-16/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVJVUWFSVCVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Route

Starting materials : 4-Dimethylaminobenzaldehyde and nitroethane.

- Henry Reaction : Condensation of 4-dimethylaminobenzaldehyde with nitroethane in ethanol, catalyzed by ammonium acetate, yields β-nitrostyrene derivatives.

- Reduction : Catalytic hydrogenation using Raney nickel (1.0–4.0 MPa H₂, 120–160°C) converts the nitro group to an amine. Subsequent reduction of the double bond with palladium/carbon (Pd/C) under similar conditions affords 3-(4-(dimethylamino)phenyl)propan-1-amine.

Nitrile Hydrogenation Pathway

Starting materials : 4-Dimethylaminobenzyl chloride and acrylonitrile.

- Michael Addition : Reaction of 4-dimethylaminobenzyl chloride with acrylonitrile in the presence of triethylamine yields 3-(4-(dimethylamino)phenyl)propanenitrile.

- Hydrogenation : Using Raney nickel or Pd/C under ammonia atmosphere (1.0–2.0 MPa H₂, 140–160°C), the nitrile is reduced to the primary amine.

Synthesis of 4-Methoxybenzoyl Chloride

Starting material : 4-Methoxybenzoic acid.

- Chlorination : Reacting 4-methoxybenzoic acid with thionyl chloride (SOCl₂) at reflux (70°C, 4–6 hours) produces 4-methoxybenzoyl chloride. Excess SOCl₂ is removed under vacuum.

Purity : >98% (GC-MS analysis).

Amide Bond Formation

Schotten-Baumann Reaction

Conditions :

- Acyl chloride : 4-Methoxybenzoyl chloride (1.2 equiv).

- Amine : 3-(4-(Dimethylamino)phenyl)propan-1-amine (1.0 equiv).

- Base : Aqueous sodium hydroxide (10% w/v).

- Solvent : Dichloromethane (DCM)/water biphasic system.

Procedure : The amine is dissolved in DCM, and the acyl chloride is added dropwise under vigorous stirring. The reaction is quenched with ice-cold HCl, and the organic layer is dried over MgSO₄.

Yield : 75–80%.

Coupling Reagent-Mediated Synthesis

Reagents : HATU (1.1 equiv), DIPEA (3.0 equiv).

Solvent : Anhydrous DMF.

Procedure : 4-Methoxybenzoic acid and the amine are coupled at 0°C for 1 hour, followed by room temperature stirring for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexanes) yields the product.

Yield : 85–90%.

Optimization and Scalability Considerations

Catalytic Hydrogenation Efficiency

Solvent Impact on Amidation

- Polar aprotic solvents (e.g., DMF) enhance coupling reagent efficiency but require rigorous drying.

- Biphasic systems (e.g., DCM/water) simplify workup but may lower yields due to hydrolysis.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

化学反应分析

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or amines.

科学研究应用

Medicinal Chemistry

Lead Compound for Drug Development

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide serves as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for creating drugs that can modulate enzyme activities or receptor functions. For instance, derivatives of this compound have shown promise in antiviral applications, particularly against hepatitis B virus (HBV), by enhancing intracellular levels of APOBEC3G, an important factor in viral inhibition .

Antiviral Activity

Research indicates that similar compounds exhibit broad-spectrum antiviral effects. For example, derivatives of N-phenylbenzamide have demonstrated efficacy against HIV-1 and HCV by increasing the levels of intracellular APOBEC3G . The compound's mechanism involves enhancing the host's antiviral response, which is crucial for developing effective treatments against resistant strains of viruses.

Materials Science

Development of Novel Materials

The unique structural features of this compound make it suitable for applications in materials science. Its electronic properties can be exploited to create new materials with specific optical or electronic characteristics. Research into its use in organic electronics and photonic devices is ongoing, focusing on how its molecular structure can influence conductivity and light absorption.

Biological Studies

Probing Biological Interactions

In biological research, this compound can be utilized as a probe to study interactions between small molecules and biological macromolecules. This application is crucial for understanding the mechanisms of drug action at the molecular level. By examining how this compound interacts with proteins or nucleic acids, researchers can gain insights into potential therapeutic pathways and mechanisms of resistance.

Anti-HBV Activity

A study highlighted the synthesis and evaluation of a derivative similar to this compound that showed significant anti-HBV activity with an IC50 value lower than existing treatments like lamivudine. This illustrates the compound's potential as a therapeutic agent against viral infections .

Antiinflammatory Properties

Another research effort focused on related compounds that demonstrated anti-inflammatory effects. These findings suggest that derivatives of this compound could be further explored for their potential in treating inflammatory diseases .

作用机制

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide involves its interaction with molecular targets such as sodium channels. The compound acts as a blocker, inhibiting the flow of sodium ions and thereby affecting cellular excitability and signal transmission . This mechanism is of particular interest in the development of therapeutic agents for conditions related to abnormal sodium channel activity.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide and related benzamide derivatives:

*MP: Melting Point

Structural and Electronic Comparisons

- Aromatic Substitution: The target compound’s methoxy group is electron-donating, contrasting with electron-withdrawing groups (e.g., trifluoromethyl , sulfonamide ) in analogs.

- Chain Flexibility : The propyl linker in the target compound may enhance conformational flexibility compared to rigid heterocycles (e.g., pyrazolopyrimidine or tetrahydroacridine ), influencing entropic penalties during binding.

- Basicity: The dimethylamino group confers moderate basicity, unlike neutral (e.g., methoxy) or acidic (e.g., sulfonamide ) moieties in analogs. This could affect solubility in physiological pH ranges.

Physicochemical Properties

- Melting Point : The target’s predicted MP (120–140°C) is lower than sulfonamide/chromen derivatives but higher than trifluoromethyl analogs , reflecting balance between aromatic stacking and flexibility.

- Lipophilicity: The dimethylamino and methoxy groups likely confer moderate logP (~2–3), making it less lipophilic than diflufenican (highly fluorinated) but more than polar sulfonamides .

生物活性

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide, commonly referred to as DMAPB, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C20H26N2O2

- Molecular Weight : 342.43 g/mol

Physical Properties

- Solubility : The compound exhibits good water solubility, which is indicative of favorable bioavailability.

- Reactivity : DMAPB can undergo radical polymerization and cross-linking reactions, influencing its biological interactions.

Interaction with Biological Targets

DMAPB's mechanism involves interactions with specific molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the benzamide core fits into hydrophobic pockets of target proteins, modulating their activity.

Pharmacological Effects

Research indicates that DMAPB may act as a sodium channel blocker, affecting cellular processes related to excitability and signaling pathways. Its ability to influence cellular structures through polymerization suggests significant implications for cellular function and health .

Antimicrobial Activity

DMAPB has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 49 |

These findings suggest that DMAPB could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies using human neuroblastoma cell lines demonstrated that DMAPB exhibits cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) was determined to be around 37.5 µM, indicating a need for further exploration of its safety profile .

Case Studies

- Neuroblastoma Cell Line Testing : In a study involving human neuroblastoma cell lines (CHP-134, IMR-32), DMAPB showed potential as a therapeutic agent by inhibiting cell proliferation significantly compared to control groups .

- Combination Therapy : When tested in combination with β-lactam antibiotics, DMAPB enhanced the efficacy of these antibiotics against resistant strains of bacteria, suggesting its potential role in combination therapies for treating infections caused by resistant organisms .

Medicinal Chemistry

DMAPB is utilized as a precursor in synthesizing more complex organic molecules. Its reactivity allows it to serve as a reagent in various organic reactions, contributing to advancements in drug development .

Industrial Uses

In the industrial sector, DMAPB is explored for producing materials with improved physical properties, such as polyurethane foams. Its ability to undergo radical polymerization makes it valuable for developing new materials with enhanced durability and performance characteristics.

常见问题

Q. What are the standard synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide?

The synthesis typically involves coupling a substituted phenethylamine derivative with a methoxybenzoyl chloride. For example, 4-(dimethylamino)phenethylamine reacts with 4-methoxybenzoyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent . Purification via column chromatography and recrystallization ensures high purity. Key intermediates should be characterized by NMR and mass spectrometry to confirm structural integrity.

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the dimethylamino group (δ ~2.8–3.2 ppm) and methoxy protons (δ ~3.8 ppm). Mass spectrometry (ESI or EI-MS) validates the molecular ion peak (e.g., m/z ~353.4 [M+H]⁺). Additional techniques like IR spectroscopy can confirm amide C=O stretches (~1650 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Hazard analysis must precede synthesis, focusing on mutagenicity risks (e.g., Ames II testing) and decomposition under heat. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light, as anomeric amides may degrade or exhibit mutagenic properties comparable to benzyl chloride .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves varying solvents (e.g., dichloromethane vs. acetonitrile), temperature (room temp vs. reflux), and catalyst concentration. For example, increasing triethylamine equivalents (1.2–2.0 eq) can enhance coupling efficiency. Monitoring by TLC or HPLC ensures reaction completion, while recrystallization in ethanol/water mixtures improves crystallinity .

Q. How do structural modifications influence biological activity?

Substituents on the benzamide or phenethylamine moieties alter receptor binding. For instance, replacing the methoxy group with ethoxy reduces antiviral efficacy by ~40%, while adding a nitro group enhances cytotoxicity in cancer cell lines (IC₅₀ < 10 µM). Comparative studies using SAR (Structure-Activity Relationship) models and docking simulations are recommended .

Q. How to resolve discrepancies in reported biological activity data?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Validate purity via HPLC (>98%) and replicate assays under standardized conditions (e.g., MTT protocol for cytotoxicity). Cross-reference with structurally analogous compounds (e.g., N-(4-hydroxyphenyl)-4-methoxybenzamide) to identify trends .

Q. What computational methods aid in predicting metabolic pathways?

Density Functional Theory (DFT) calculations predict sites of oxidative metabolism (e.g., dimethylamino group demethylation). Pair with in vitro microsomal assays (human liver microsomes) to validate predictions. Tools like Schrödinger’s ADMET Predictor or MetaCore™ map phase I/II metabolism .

Methodological Considerations

Q. How to design experiments for assessing receptor modulation?

Use radioligand binding assays (e.g., ³H-labeled antagonists) for target receptors like serotonin or dopamine receptors. Include positive controls (e.g., clozapine for 5-HT₂A) and measure IC₅₀ values. For functional assays, employ cAMP or calcium flux assays to determine agonism/antagonism .

Q. What strategies mitigate low reproducibility in synthetic protocols?

Document exact stoichiometry, solvent grades, and equipment (e.g., inert atmosphere vs. ambient). Use automated platforms (e.g., Chemspeed®) for precise control. Publish detailed spectral data and crystalline XRD patterns to benchmark results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。